2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide
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Overview
Description
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a useful research compound. Its molecular formula is C22H26N6O2S and its molecular weight is 438.55. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Evaluation
Synthesis and Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal properties against the cotton leafworm, highlighting the potential agricultural applications of similar compounds (Fadda et al., 2017).
Antimicrobial and Antitumor Activities
Research into N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives has shown promise in antimicrobial screening, underscoring the potential of these compounds in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Antitumor Activity of Acetamide Derivatives
Novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives have been synthesized and evaluated for antitumor activity, providing insights into the design of cancer therapeutics (Alqasoumi et al., 2009).
Chemical Structure and Characterization
Characterization of Thiophene Derivatives
The synthesis and structural elucidation of thiophene acetamide derivatives have been conducted, emphasizing the importance of structural analysis in the development of chemical compounds for various applications (Rani et al., 2015).
Cascade Reactions of Thioureido-Acetamides
Research on thioureido-acetamides demonstrates their utility in one-pot cascade reactions to synthesize various heterocycles, highlighting their versatility in organic synthesis (Schmeyers & Kaupp, 2002).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for its functional groups, such as the pyrrole and triazole rings
Mode of Action
The presence of the pyrrole and triazole rings could potentially facilitate interactions with biological targets .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given the presence of the pyrrole and triazole rings, it is possible that the compound could interfere with pathways involving proteins or enzymes that recognize these structures
Pharmacokinetics
The presence of the cyclohexyl and acetamide groups could potentially influence the compound’s solubility and permeability, which in turn could affect its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. It is possible that the compound could exert its effects by modulating the activity of its target proteins or enzymes, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its ability to interact with targets could be affected by pH. Similarly, temperature could influence the compound’s stability and its interactions with biological targets .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c1-16(29)23-18-9-11-19(12-10-18)24-20(30)15-31-22-26-25-21(17-7-3-2-4-8-17)28(22)27-13-5-6-14-27/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,23,29)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABUYSGQZSNHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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